

discovery and history of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Methoxyphenoxy)benzaldehyde

Cat. No.: B045732

[Get Quote](#)

An In-Depth Technical Guide to **2-(3-Methoxyphenoxy)benzaldehyde**: From Synthesis to Application

Abstract

This technical guide provides a comprehensive overview of **2-(3-Methoxyphenoxy)benzaldehyde**, a versatile diaryl ether intermediate crucial in multiple scientific domains. The narrative delves into the historical context of its underlying synthetic chemistry, details its physicochemical properties, and presents a thorough, field-proven methodology for its synthesis via the Ullmann condensation. We explore the causality behind critical experimental choices, from catalyst and base selection to reaction conditions, ensuring a self-validating and reproducible protocol. Furthermore, this guide outlines the compound's significant applications in pharmaceutical development, organic synthesis, and materials science, grounding its relevance in current research and industrial practices. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical building block.

Introduction and Significance

2-(3-Methoxyphenoxy)benzaldehyde is an aromatic compound characterized by a diaryl ether linkage, connecting a benzaldehyde moiety and a 3-methoxyphenol derivative.^[1] This unique structural arrangement makes it a highly valuable and versatile intermediate in a wide array of chemical applications. Its ability to serve as a foundational building block for more

complex molecules has positioned it as a key component in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2][3] Beyond medicinal chemistry, it is widely employed in general organic synthesis to create diverse chemical libraries for drug discovery, in materials science for enhancing polymer properties, and even in the flavor and fragrance industry due to its aromatic character.[1][2][3] Understanding the history, synthesis, and properties of this compound is essential for leveraging its full potential in research and development.

Physicochemical and Structural Data

A precise understanding of a compound's properties is the bedrock of its effective application in research and synthesis. All quantitative data for **2-(3-Methoxyphenoxy)benzaldehyde** has been consolidated into Table 1 for clarity and ease of reference.

Table 1: Physicochemical Properties of **2-(3-Methoxyphenoxy)benzaldehyde**

Property	Value	Source(s)
CAS Number	122283-23-2	[1]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1] [4]
Molecular Weight	228.25 g/mol	[1]
Appearance	Yellow liquid or solid	[1] [4]
Melting Point	34-38 °C	[4]
Boiling Point	148-157 °C at 5 mmHg	[1]
Purity	≥ 97% (GC)	[1]
Flash Point	> 110 °C (> 230 °F)	[5]
IUPAC Name	2-(3-methoxyphenoxy)benzaldehyde	[3]
SMILES String	COc1ccccc1OC(=O)c2ccccc2	[3] [6]
InChI Key	AOGRYADLPWDYSN-UHFFFAOYSA-N	[3]

Historical Context: The Chemistry of Diaryl Ether Synthesis

While a singular "discovery" paper for **2-(3-methoxyphenoxy)benzaldehyde** is not prominent in the historical record, as is common for many specialized intermediates, its existence is a direct result of foundational work in C-O bond formation. The history of this molecule is intrinsically linked to the development of methods for synthesizing diaryl ethers.

The Williamson Ether Synthesis: An Early Approach

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a cornerstone of organic chemistry.[\[7\]](#) The reaction proceeds via an SN₂ mechanism, where an alkoxide ion acts as a nucleophile, attacking an alkyl halide to form an ether.[\[8\]](#)[\[9\]](#)

While highly effective for producing alkyl ethers, the classical Williamson synthesis is generally unsuitable for preparing diaryl ethers. The reaction of a phenoxide with an unactivated aryl halide is disfavored because the carbon atom of the C-X bond on an aromatic ring is sterically hindered and electronically resistant to backside nucleophilic attack required for an SN₂ reaction.[10]

The Ullmann Condensation: The Enabling Breakthrough

The critical breakthrough for diaryl ether synthesis came in 1905 when Fritz Ullmann reported a method for coupling an aryl halide with a phenol in the presence of copper.[11] This reaction, now known as the Ullmann condensation or Ullmann coupling, became the classic and most reliable method for creating the diaryl ether linkage found in **2-(3-methoxyphenoxy)benzaldehyde**. The reaction involves a copper-catalyzed nucleophilic aromatic substitution, overcoming the limitations of the Williamson synthesis for this class of compounds.[11][12] Modern iterations have introduced various ligands and conditions to improve yields and broaden the reaction's scope, but the fundamental principle remains the key to synthesizing this and countless other diaryl ethers.[13][14]

Synthetic Methodology: The Ullmann Condensation

The synthesis of **2-(3-methoxyphenoxy)benzaldehyde** is most effectively and commonly achieved through a copper-catalyzed Ullmann condensation. This section provides a detailed, self-validating protocol grounded in the established principles of this reaction class.

Reaction Principle

The core transformation involves the coupling of 3-methoxyphenol with a 2-halobenzaldehyde (typically 2-bromobenzaldehyde or 2-chlorobenzaldehyde) using a copper catalyst and a base in a high-boiling point solvent. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then coordinates to the copper center and couples with the aryl halide.

Caption: General scheme for the Ullmann Condensation.

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis of **2-(3-methoxyphenoxy)benzaldehyde**.

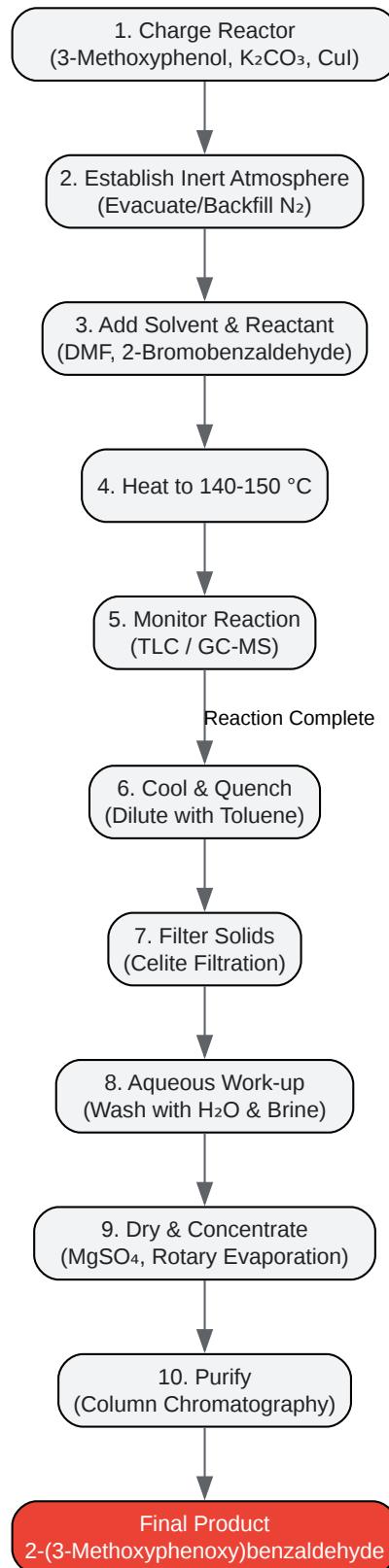
Materials:

- 3-Methoxyphenol
- 2-Bromobenzaldehyde
- Potassium Carbonate (K_2CO_3), anhydrous
- Copper(I) Iodide (CuI)
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Deionized Water
- Brine (saturated NaCl solution)
- Magnesium Sulfate ($MgSO_4$), anhydrous
- Silica Gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- **Vessel Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and Copper(I) Iodide (0.1 eq).
- **Solvent and Reactant Addition:** Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add anhydrous DMF to the flask to create a stirrable slurry. Add 2-bromobenzaldehyde (1.1 eq) to the mixture via syringe.
- **Reaction Execution:** Heat the reaction mixture to 140-150 °C with vigorous stirring. The mixture will typically darken as the reaction proceeds.

- Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 3-methoxyphenol is consumed (typically 8-24 hours).
- Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.
- Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield **2-(3-methoxyphenoxy)benzaldehyde** as a yellow liquid or solid.[1]


Causality Behind Experimental Choices

- Choice of Halide: 2-Bromobenzaldehyde is often preferred over 2-chlorobenzaldehyde. The C-Br bond is weaker than the C-Cl bond, making it more reactive in the copper-catalyzed oxidative addition step of the mechanism. Aryl iodides are even more reactive but are often more expensive.[12]
- Catalyst System: Copper(I) salts are the active catalysts. The use of ligands, such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), can accelerate the reaction, allowing for lower temperatures and shorter reaction times by improving the solubility and reactivity of the copper species.[13]
- Base Selection: An inexpensive inorganic base like potassium carbonate (K_2CO_3) is sufficient to deprotonate the phenol.[12] For less reactive substrates, a stronger base like cesium carbonate (Cs_2CO_3) may be employed to increase the concentration and nucleophilicity of the phenoxide.[13]
- Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are ideal. They effectively dissolve the ionic intermediates (phenoxide salt) and can reach the high

temperatures required for the reaction to proceed at a practical rate.[\[15\]](#)

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(3-Methoxyphenoxy)benzaldehyde**.

Applications and Research Significance

The utility of **2-(3-methoxyphenoxy)benzaldehyde** stems from its dual functionality: the reactive aldehyde group and the stable diaryl ether core. This structure makes it a valuable precursor in several fields.

- **Pharmaceutical Development:** It is a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its structure is frequently incorporated into molecules designed to treat neurological disorders.[\[1\]](#)[\[2\]](#)[\[3\]](#) The general class of benzaldehyde derivatives has shown potential antiaflatoxigenic and anti-neuroinflammatory activity, providing a rationale for its use in drug discovery programs.[\[16\]](#)[\[17\]](#)
- **Organic Synthesis:** Chemists use this compound as a versatile building block. The aldehyde can be readily transformed into a wide range of other functional groups (alcohols, carboxylic acids, imines, etc.), allowing for the construction of large and diverse molecular libraries.[\[1\]](#)[\[2\]](#)
- **Materials Science:** The rigid, aromatic diaryl ether backbone can be incorporated into polymers and resins. This often enhances key material properties such as thermal stability and mechanical strength, making it useful in the development of high-performance materials.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Biochemical Research:** In a laboratory setting, it can act as a reagent for studying enzyme interactions and metabolic pathways, helping to elucidate complex biological processes.[\[2\]](#)[\[3\]](#)

Conclusion

2-(3-Methoxyphenoxy)benzaldehyde stands as a testament to the power of classic organic reactions in enabling modern scientific advancement. Its synthesis, rooted in the century-old Ullmann condensation, provides a reliable pathway to a molecule of significant contemporary value. From its foundational role in the development of new pharmaceuticals to its application in advanced materials, this compound serves as a critical and versatile tool for chemists and researchers. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower scientific professionals to confidently utilize this important intermediate in their own innovative work.

References

- Vertex AI Search. (n.d.). **2-(3-Methoxyphenoxy)benzaldehyde**.
- SynArchive. (n.d.). Ullmann Condensation.
- Chem-Impex. (n.d.). **2-(3-Methoxyphenoxy)benzaldehyde**.
- Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265.
- ChemicalBook. (n.d.). **2-(3-METHOXYPHENOXY)BENZALDEHYDE** Product Description.
- PubMed. (n.d.). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione.
- Sigma-Aldrich. (n.d.). **2-(3-Methoxyphenoxy)benzaldehyde** 97.
- ACS Publications. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol-Copper(I) Complex. *The Journal of Organic Chemistry*.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- ResearchGate. (2025). The Ullmann Ether Condensation.
- J&K Scientific LLC. (n.d.). **2-(3-Methoxyphenoxy)benzaldehyde** | 122283-23-2.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- PubChemLite. (n.d.). **2-(3-methoxyphenoxy)benzaldehyde** (C14H12O3).
- Chemistry LibreTexts. (2022). Williamson Ether Synthesis.
- ChemicalBook. (2025). **2-(3-METHOXYPHENOXY)BENZALDEHYDE** Properties.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- MDPI. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against *Aspergillus flavus*. Toxins.
- PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. *In Vivo*, 21(3), 511-516.
- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
- MDPI. (2023). The Mechanism of Two Benzaldehydes from *Aspergillus terreus* C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. *Journal of Fungi*, 9(1), 74.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [mfa.gov.by]
- 3. jk-sci.com [jk-sci.com]
- 4. 122283-23-2 CAS MSDS (2-(3-METHOXYPHENOXY)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(3-METHOXYPHENOXY)BENZALDEHYDE | 122283-23-2 [chemicalbook.com]
- 6. PubChemLite - 2-(3-methoxyphenoxy)benzaldehyde (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. synarchive.com [synarchive.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [discovery and history of 2-(3-Methoxyphenoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045732#discovery-and-history-of-2-3-methoxyphenoxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com